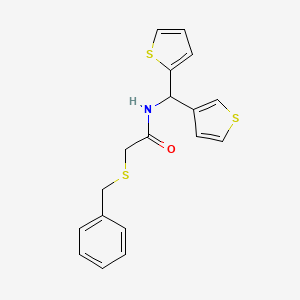

2-(benzylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide

Description

2-(Benzylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of benzylthio and thiophene groups suggests it may exhibit unique chemical properties and biological activities.

Properties

IUPAC Name |

2-benzylsulfanyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NOS3/c20-17(13-22-11-14-5-2-1-3-6-14)19-18(15-8-10-21-12-15)16-7-4-9-23-16/h1-10,12,18H,11,13H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKJRDBDXXGNBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NOS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide typically involves multi-step organic reactions. One possible synthetic route includes:

Formation of Benzylthio Intermediate: The initial step involves the reaction of benzyl chloride with thiourea to form benzylthiourea. This intermediate is then treated with a base such as sodium hydroxide to yield benzylthiol.

Acylation Reaction: Benzylthiol is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form 2-(benzylthio)acetamide.

Thiophene Substitution: The final step involves the reaction of 2-(benzylthio)acetamide with thiophene-2-carbaldehyde and thiophene-3-carbaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as bromine, chloromethyl methyl ether.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Halogenated thiophenes, alkylated thiophenes.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activities.

Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.

Organic Synthesis: It can act as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The benzylthio and thiophene groups could facilitate binding to hydrophobic pockets or participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

2-(Benzylthio)acetamide: Lacks the thiophene groups, potentially reducing its biological activity.

N-(Thiophen-2-yl(thiophen-3-yl)methyl)acetamide: Lacks the benzylthio group, which may affect its chemical reactivity and binding properties.

Uniqueness

2-(Benzylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is unique due to the combination of benzylthio and thiophene groups, which may confer distinct chemical and biological properties not observed in simpler analogs.

Biological Activity

The compound 2-(benzylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is a derivative of thiophene and benzylthio, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Research indicates that compounds with thiophene and benzylthio moieties exhibit significant cytotoxic effects against various cancer cell lines. The specific compound under study has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

- Cytotoxicity Studies :

- The compound was tested against several human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Results showed that it significantly inhibited the proliferation of these cells, with notable potency in the HeLa cell line.

| Cell Line | IC50 Value (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 | 1.25 | 7.91 |

| HepG2 | 0.95 | 7.91 |

| A549 | 1.50 | 7.91 |

| HeLa | 0.37 | 7.91 |

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Induction of Apoptosis : Flow cytometry analysis revealed that the compound induces apoptotic cell death in HeLa cells by activating caspase pathways.

- Cell Cycle Arrest : The compound was found to block the cell cycle at the sub-G1 phase, indicating a potential mechanism for its cytotoxic effects.

- Inhibition of VEGFR-2 : In silico docking studies suggest that the compound binds to the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.

Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing a series of derivatives based on the benzylthio structure, evaluating their biological activity against cancer cell lines. The results indicated that modifications to the thiophene rings significantly affected cytotoxicity.

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to determine how variations in substituents on the thiophene rings influenced biological activity. It was found that electron-withdrawing groups enhanced potency against certain cancer types, leading to the identification of lead compounds for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.